Pyrrolidinium, 1,1'-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride
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Overview
Description
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride is a complex organic compound with a molecular formula of C30-H42-Cl2-N4-O2.2Cl and a molecular weight of 632.56 . This compound is known for its unique structure, which includes pyrrolidinium and oxalylbis(iminoethylene) groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride involves multiple steps. The general procedure includes the reaction of pyrrolidinium with oxalyl chloride and o-chlorobenzylamine under controlled conditions. The reaction typically takes place in a solvent such as methanol, with the addition of hydrochloric acid to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar compounds to Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride include:
Piperidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride: This compound has a similar structure but with a piperidinium group instead of pyrrolidinium.
Quinazolinones: These compounds share some structural similarities and have broad-spectrum pharmacodynamic activities.
The uniqueness of Pyrrolidinium, 1,1’-(oxalylbis(iminoethylene))bis(1-(o-chlorobenzyl)-, dichloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
108651-83-8 |
---|---|
Molecular Formula |
C28H38Cl4N4O2 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
N,N'-bis[2-[1-[(2-chlorophenyl)methyl]pyrrolidin-1-ium-1-yl]ethyl]oxamide;dichloride |
InChI |
InChI=1S/C28H36Cl2N4O2.2ClH/c29-25-11-3-1-9-23(25)21-33(15-5-6-16-33)19-13-31-27(35)28(36)32-14-20-34(17-7-8-18-34)22-24-10-2-4-12-26(24)30;;/h1-4,9-12H,5-8,13-22H2;2*1H |
InChI Key |
PIVIDXKAYRTQRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](C1)(CCNC(=O)C(=O)NCC[N+]2(CCCC2)CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
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